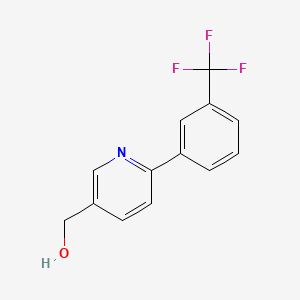










|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:24])([F:23])[C:9]1[CH:10]=[C:11]([C:15]2[N:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1.[OH-].[Na+]>O1CCCC1>[F:23][C:8]([F:7])([F:24])[C:9]1[CH:10]=[C:11]([C:15]2[N:20]=[CH:19][C:18]([CH2:21][OH:22])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8|
|


|
Name
|
|
|
Quantity
|
261 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC=C(C=N1)C=O)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
ice water
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature (r.t.) for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
WAIT
|
|
Details
|
continued for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
A formed salt precipitate was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with THF
|
|
Type
|
CUSTOM
|
|
Details
|
The combined THF-solutions were evaporated
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted twice with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase dried (sodium sulphate)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained material (0.98 g, 85%) used without further purification
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC=C(C=N1)CO)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |